Lipophilicity (LogP) Advantage Over the Non-Fluorinated Core Scaffold
The target compound's trifluoromethyl group provides a substantial lipophilicity increase compared to the non-fluorinated core scaffold, 1H-benzo[d]imidazole-6-carbaldehyde. The target compound has a computed XLogP3 of 2.3 [1], whereas the non-fluorinated analog has an XLogP3 of 1.3 [2]. This logP increase of approximately 1 unit is a critical parameter for medicinal chemists optimizing blood-brain barrier penetration or target binding in hydrophobic pockets.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.3 |
| Comparator Or Baseline | 1H-benzo[d]imidazole-6-carbaldehyde (CAS 58442-17-4), XLogP3 = 1.3 |
| Quantified Difference | Δ XLogP3 = +1.0 (target is ~10x more lipophilic) |
| Conditions | Computed by XLogP3 3.0 (PubChem release) |
Why This Matters
This directly enables the synthesis of lead compounds with improved membrane permeability, a key selection criterion over the non-fluorinated building block.
- [1] PubChem. Compound Summary for CID 22459208, 2-(Trifluoromethyl)-1h-benzo[d]imidazole-6-carbaldehyde. Computed Properties. (2025). View Source
- [2] PubChem. Compound Summary for CID 10012038, 1H-1,3-benzodiazole-5-carbaldehyde. Computed Properties. (2025). View Source
